molecular formula C20H25NO4 B11090276 Dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11090276
M. Wt: 343.4 g/mol
InChI Key: LPODTAVUTQZBIX-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, methyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and can be catalyzed by acids or bases to improve yield and reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as ion channels and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, in the context of cardiovascular research, it may act as a calcium channel blocker, affecting the contraction of heart muscles and blood vessels.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

    Felodipine: Used for its vasodilatory effects in the treatment of high blood pressure.

Uniqueness

Dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other dihydropyridine derivatives. Its unique structure may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25NO4/c1-7-14-8-10-15(11-9-14)18-16(19(22)24-5)12(2)21(4)13(3)17(18)20(23)25-6/h8-11,18H,7H2,1-6H3

InChI Key

LPODTAVUTQZBIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC

Origin of Product

United States

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